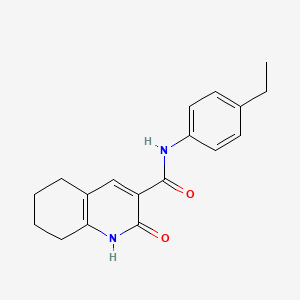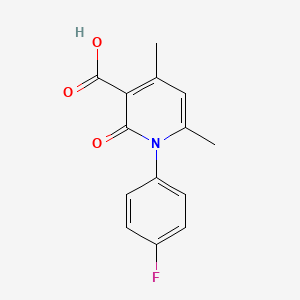
N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide, also known as Compound 1, is a small molecule that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide 1 has been found to exhibit potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and the growth of cancer cells in vitro and in vivo. In addition, this compound 1 has been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of tumors.
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide 1 is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes or signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. Further research is needed to fully elucidate the mechanism of action of this compound 1.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of tumor cell growth, and the inhibition of angiogenesis. It has also been found to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide 1 is its low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Direcciones Futuras
There are several future directions for research related to N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide 1. One direction is to further elucidate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another direction is to test its efficacy in various disease models, including inflammatory diseases and cancer. Additionally, further optimization of the synthesis method may lead to the development of more efficient and cost-effective ways to produce this compound 1. Overall, the potential therapeutic applications of this compound 1 make it a promising candidate for further research and development.
Métodos De Síntesis
N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide 1 has been synthesized using various methods, including the reaction of N-methyl-N-(2-phenylethyl)benzamide with acrylonitrile in the presence of a base or the reaction of N-methyl-N-(2-phenylethyl)benzamide with cyanogen bromide followed by reaction with sodium ethoxide. These methods have been optimized to obtain high yields of this compound 1.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-21(15-7-14-20)19(22)18-11-6-5-10-17(18)13-12-16-8-3-2-4-9-16/h2-6,8-11H,7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZKRBZTCGWBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1=CC=CC=C1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(diethylamino)methyl]-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5405763.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[1-(4-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5405771.png)
![3-(2-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5405778.png)
![N-(2-(2-furyl)-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5405789.png)
![N-(3-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5405790.png)
![N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5405792.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5405795.png)
![N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405801.png)
![2-({[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5405807.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5405823.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5405828.png)

![ethyl 6-[2-(3,4-dichlorophenyl)vinyl]-2-pyridinecarboxylate](/img/structure/B5405847.png)

